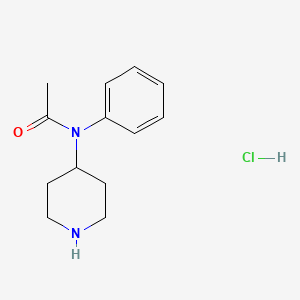
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives have been studied in the context of their anticancer activities . These compounds have shown promising cytotoxic activity against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives can be inferred from their molecular structures and the techniques used to confirm these structures .科学的研究の応用
Triazole Derivatives and Their Biological Significance
Triazoles, including the 1,2,4-triazole ring system found in 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, are of great interest due to their significant biological activities. Research has demonstrated that triazole derivatives exhibit a wide range of pharmacological properties. They have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. These compounds have also shown potential against several neglected diseases. The diverse structural variations possible with triazoles make them attractive candidates for the development of new therapeutic agents. The synthesis of triazole derivatives, including efforts to improve efficiency and sustainability in their production, continues to be an area of active research, reflecting their importance in medicinal chemistry (Ferreira et al., 2013).
Heterocyclic Compounds Bearing Triazine Scaffold
Although not directly related to 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, the study of triazine scaffolds provides insight into the broader category of heterocyclic compounds that include triazole derivatives. Triazines and triazoles share some similarities in terms of nitrogen-containing heterocycles. Triazines have been synthesized and evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. These activities highlight the potential of nitrogen-containing heterocycles in drug development and the ongoing interest in discovering new therapeutic compounds with varied biological activities (Verma et al., 2019).
Synthesis and Physico-Chemical Properties of Triazole Derivatives
The synthesis and investigation of physico-chemical properties of triazole derivatives, including those similar to 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, are crucial for understanding their potential applications in various fields beyond pharmacology. These compounds have found use in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their broad utility is attributed to their stability and low toxicity, making them suitable for diverse applications in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural areas (Parchenko, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSDOAGLPGNOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

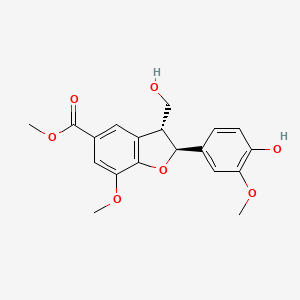
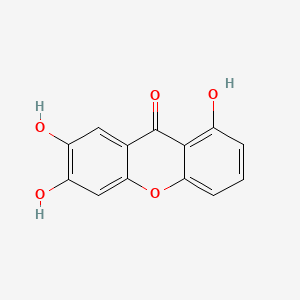
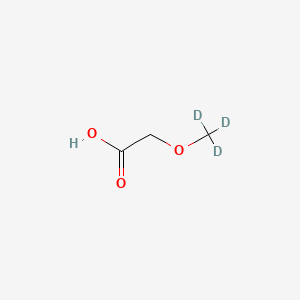


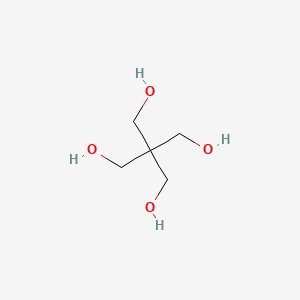
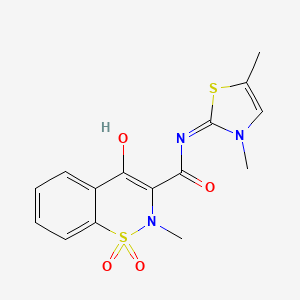



![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)


